![molecular formula C25H23NO4S B492016 2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide CAS No. 494826-98-1](/img/structure/B492016.png)
2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
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Description
2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide is a chemical compound with the following properties:
- IUPAC Standard InChI : InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3 .
Molecular Structure Analysis
The molecular structure of 2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide comprises a complex arrangement of atoms. The compound contains a benzofuran ring system and a sulfonamide group. For a visual representation, refer to the ChemSpider entry .
Scientific Research Applications
Photodynamic Therapy Applications
A study highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Carbonic Anhydrase Inhibition
Another study synthesized new benzenesulfonamide derivatives, exploring their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives showed significant cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, marking them as promising for further anti-tumor activity studies (Gul et al., 2016).
Antimicrobial Activities
Research on hybrid molecules between benzenesulfonamides and active antimicrobial benzo[d]isothiazol-3-ones indicated moderate antibacterial properties against gram-positive bacteria, including strains resistant to methicillin. Some compounds showed synergistic effects when tested with trimethoprim against S. aureus, suggesting potential for developing new antimicrobial agents (Zani et al., 2009).
properties
IUPAC Name |
2,4,5-trimethyl-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-14-11-16(3)23(12-15(14)2)31(28,29)26-20-13-19-24-21(27)9-6-10-22(24)30-25(19)18-8-5-4-7-17(18)20/h4-5,7-8,11-13,26H,6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBWDLKVIPFDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
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